molecular formula C16H20N2O5 B3118320 Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate CAS No. 2365390-46-9

Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

Cat. No.: B3118320
CAS No.: 2365390-46-9
M. Wt: 320.34 g/mol
InChI Key: LYMTYKMJFYZNBN-CYBMUJFWSA-N
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Description

Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate (CAS: 2365390-46-9) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz)-protected aminoacetyl group and a methyl ester at the 2-position of the pyrrolidine ring. Its stereochemistry (2R configuration) and functional groups make it a valuable intermediate in peptide synthesis and drug development. The compound is commercially available with 95% purity (OT-4875, Combi-Blocks) and is characterized by the molecular formula C₁₇H₂₀N₂O₅ (calculated molecular weight: 332.35 g/mol) .

Properties

IUPAC Name

methyl (2R)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-22-15(20)13-8-5-9-18(13)14(19)10-17-16(21)23-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,17,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMTYKMJFYZNBN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate:

Chemical Identification and Properties
this compound is a chemical compound with the CAS No. 2365390-46-9 . Its molecular formula is C16H20N2O5 and its molecular weight is 320.34 . It can be identified by its CAS number and chemical name .

Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some clues:

  • Raw Material/Preparation Product: ChemicalBook mentions that this compound has raw materials and preparation products, suggesting its role in chemical synthesis .
  • Building Block: The "Building Blocks Catalogue December 2023" includes primary amines, secondary amines, acids, amino acids, aldehydes & ketones, aryl halides, alkyl halides, boronic acids, and sulfonyl halide . This suggests that this compound may be used as a building block in the synthesis of more complex molecules, potentially in the pharmaceutical or materials science fields.
  • Supplier Information: Combi-Blocks Inc. is listed as a supplier of this chemical, which implies it is used in research or industrial applications .

Possible areas of application based on related compounds and fragments:

  • Benzyloxycarbonyl group: The presence of a benzyloxycarbonyl (Cbz) group indicates its potential use in peptide synthesis as a protecting group for amines .
  • Pyrrolidine: Pyrrolidine is a cyclic amine commonly found in pharmaceuticals and bioactive compounds . Therefore, this compound may be relevant in the synthesis or study of such molecules.

Cardioprotective effects of tomatoes
A tomato-rich diet has been linked to a reduction in the risk of heart disease . Lycopene intake has an inverse association with coronary heart disease . High lycopene consumption and lycopene serum concentrations reduced the overall mortality by 37%, cardiovascular disease by 14%, and stroke by 23% .

Antioxidant and anticancer activity
Lycopene oxidised products were a key component in cancer cell apoptosis . Lycopene inhibited angiogenesis in HUVEC and rat aortic rings at physiologically relevant concentrations (1–2 μmol/L) when angiogenesis was analysed using phase-contrast microscopy . Lycopene was shown to inhibit the PI3K–AKT signalling pathway in colon cancer cells, demonstrating its effects on tumour development via angiogenesis inhibition .

Mechanism of Action

The mechanism of action of Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride
  • Key Differences: Stereochemistry: 2S,4S configuration vs. 2R in the target compound. Substituents: Cbz group at the 4-position of pyrrolidine instead of the acetylated amino group at the 1-position. Similarity Score: 0.94 (indicating high structural overlap but distinct stereochemistry and substitution patterns) .
Benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate
  • Key Differences: Functional Groups: Cyano and ethyl groups at the 2-position instead of the acetylated aminoacetyl group. Molecular Weight: 258.32 g/mol (C₁₅H₁₈N₂O₂), significantly lower due to the absence of the acetyl side chain .
Methyl 1-(2-{[(benzyloxy)carbonyl]amino}acetamido)cyclobutane-1-carboxylate
  • Key Differences: Core Structure: Cyclobutane ring instead of pyrrolidine. Synthetic Utility: Demonstrates broader applicability of Cbz-protected aminoacetyl groups in constrained cyclic systems .

Protecting Group Variations

Boc-Protected Analog (Methyl 1-[3,3-dimethyl-2-(tert-butoxycarbonylamino)butanoyl]-4-hydroxypyrrolidine-2-carboxylate)
  • Key Differences: Protecting Group: tert-Butoxycarbonyl (Boc) instead of Cbz. Stability: Boc groups are acid-labile, whereas Cbz requires hydrogenolysis for removal. Molecular Weight: 150.6 g/mol (C₆H₁₁ClO₂), though this value likely corresponds to a fragment rather than the full compound .
o-Ethyl (2S)-1-[2-(diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate
  • Molecular Formula: C₂₆H₂₈NO₂P (417.19 g/mol), significantly larger due to aromatic and phosphorous substituents .

Q & A

Q. Advanced

  • Mild Deprotection : Use Pd/C with ammonium formate instead of harsh acids (e.g., HBr/AcOH) to prevent ester cleavage .
  • Solvent Control : Avoid protic solvents (e.g., water, methanol) during acylation; anhydrous DCM or THF is preferred .
  • Monitoring : Track reaction progress via TLC (Rf shifts) or in situ FTIR to detect premature deprotection.

How can hydrogen bonding networks inferred from X-ray data inform solvent selection for crystallization?

Basic
X-ray data (e.g., C=O···H–N interactions, crystal density 1.435 g/cm³ ) indicate polar interactions. Solvents with complementary H-bonding capacity (e.g., ethyl acetate/hexane mixtures) promote nucleation. For monoclinic crystals (a = 12.122 Å, b = 16.300 Å), slow evaporation in DCM/EtOAC (1:1) yields high-purity crystals .

What are the implications of the compound’s crystal packing (e.g., P2₁ space group) on its stability under different storage conditions?

Advanced
The P2₁ space group (Z = 2) suggests tight packing with minimal void spaces, reducing hygroscopicity. However, hydroxyl or carbonyl groups in the lattice (e.g., 5-hydroxy-6-oxo motifs ) may degrade under high humidity. Storage in desiccators with silica gel at –20°C is recommended for long-term stability.

How to troubleshoot low yields in the acylation step of pyrrolidine derivatives?

Q. Basic

  • Reagent Ratios : Use excess acylating agent (1.5–2.0 equiv) to drive reaction completion .
  • Catalyst Activity : Ensure Pd/C is freshly activated; aging reduces hydrogenation efficiency .
  • Temperature Control : Maintain reflux at 60–80°C to avoid side reactions (e.g., ester hydrolysis) .

Can computational methods predict the compound’s behavior in chiral environments, and how do these align with experimental NMR data?

Advanced
Density functional theory (DFT) calculations predict NMR chemical shifts and coupling constants. For example, computed J values for pyrrolidine ring protons can be compared to experimental data (e.g., J = 8.4 Hz for aromatic protons ). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects, necessitating MD simulations for validation.

How does varying the acyl group (e.g., acetyl vs. propanoyl) impact the compound’s biological activity in receptor binding assays?

Advanced
Structure-activity relationship (SAR) studies on pyrrolidine-2-carboxamides show that longer acyl chains (e.g., pentanoyl) enhance AT1 receptor affinity due to hydrophobic interactions with the binding pocket . Conversely, bulkier groups (e.g., bromobenzyl) may sterically hinder docking, reducing potency.

What safety precautions are necessary when handling intermediates with reactive functional groups (e.g., bromo or iodo substituents)?

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .
  • Waste Disposal : Quench halogenated intermediates with Na2S2O3 before disposal to prevent explosive byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate

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